2-Ethynyl-5-(3-fluorophenyl)thiophene
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Overview
Description
2-Ethynyl-5-(3-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an ethynyl group at the second position and a fluorophenyl group at the fifth position of the thiophene ring. It has the molecular formula C12H7FS and a molecular weight of 202.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(3-fluorophenyl)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(3-fluorophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-Ethynyl-5-(3-fluorophenyl)thiophene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(3-fluorophenyl)thiophene involves its interaction with various molecular targets and pathways. The ethynyl and fluorophenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylthiophene: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
5-(3-Fluorophenyl)thiophene: Lacks the ethynyl group, affecting its electronic properties and reactivity.
2-Ethynyl-5-phenylthiophene: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
Uniqueness
2-Ethynyl-5-(3-fluorophenyl)thiophene is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-ethynyl-5-(3-fluorophenyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c1-2-11-6-7-12(14-11)9-4-3-5-10(13)8-9/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHMNYWWPNXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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